2-(3-Azetidinyl)-1-cyclopropylethanone
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Overview
Description
2-(3-Azetidinyl)-1-cyclopropylethanone is a chemical compound that features a unique structure combining an azetidine ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azetidinyl)-1-cyclopropylethanone typically involves the formation of the azetidine ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, azetidine can be produced from 3-amino-1-propanol through a multistep route . The regio- and diastereoselective synthesis of 2-arylazetidines can be performed from substituted oxiranes via ring transformation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azetidinyl)-1-cyclopropylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The azetidine ring and cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-Azetidinyl)-1-cyclopropylethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Azetidinyl)-1-cyclopropylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple azetidine ring without additional functional groups.
2-azetidinyl-3-methyl-2-butenoates: Compounds with similar azetidine structures but different substituents.
Sildenafil: A compound with a different core structure but similar functional groups.
Uniqueness
2-(3-Azetidinyl)-1-cyclopropylethanone is unique due to the combination of the azetidine ring and the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1-cyclopropylethanone |
InChI |
InChI=1S/C8H13NO/c10-8(7-1-2-7)3-6-4-9-5-6/h6-7,9H,1-5H2 |
InChI Key |
JQTDGACUJZJMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CC2CNC2 |
Origin of Product |
United States |
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